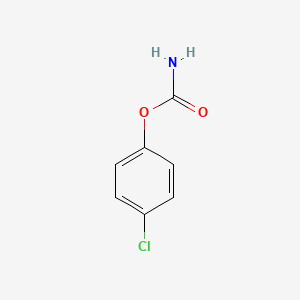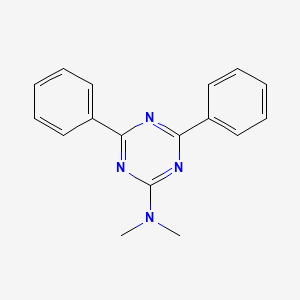
N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two phenyl groups and a dimethylamino group attached to the triazine ring. It is known for its applications in various fields, including organic electronics and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with aniline derivatives. One common method involves the following steps:
Step 1: Cyanuric chloride is dissolved in an organic solvent such as dichloromethane.
Step 2: Aniline derivatives, such as N,N-dimethylaniline, are added to the solution.
Step 3: The reaction mixture is stirred at low temperatures (0-5°C) to facilitate the substitution of chlorine atoms with the aniline derivatives.
Step 4: The reaction is allowed to proceed for several hours, and the product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding triazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Triazine oxides.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine compounds.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine has several scientific research applications:
Organic Electronics: The compound is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transporting properties.
Materials Science: It is employed in the development of advanced materials with specific optical and electronic properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used as a stabilizer in polymer formulations to enhance resistance to UV degradation.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine involves its ability to participate in charge transfer interactions. The compound’s electron-donating dimethylamino group and electron-accepting triazine ring facilitate the formation of charge transfer complexes. These interactions are crucial in its applications in organic electronics, where it acts as an electron-transporting material .
Comparación Con Compuestos Similares
N,N-dimethyl-4,6-di(pyridin-2-yl)-1,3,5-triazin-2-amine: This compound has pyridine groups instead of phenyl groups, leading to different electronic properties.
3,6-di(tert-butyl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)carbazole: This compound contains a carbazole moiety, which imparts unique photophysical properties.
Uniqueness: N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine is unique due to its specific combination of electron-donating and electron-accepting groups, making it highly effective in charge transfer applications. Its structural features enable it to form stable charge transfer complexes, which are essential for its use in organic electronics and materials science .
Propiedades
Número CAS |
18808-10-1 |
|---|---|
Fórmula molecular |
C17H16N4 |
Peso molecular |
276.34 g/mol |
Nombre IUPAC |
N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H16N4/c1-21(2)17-19-15(13-9-5-3-6-10-13)18-16(20-17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clave InChI |
HVSPUVJKJLOMSX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


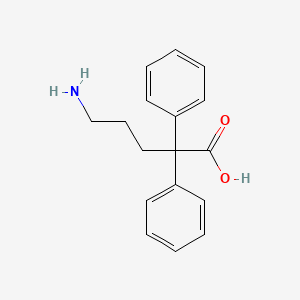
![1'h,3'h-Spiro[cyclopentane-1,2'-perimidine]](/img/structure/B14721066.png)
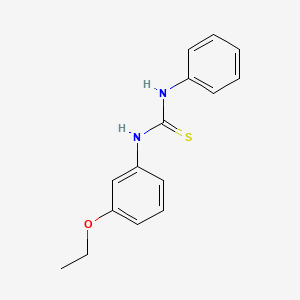
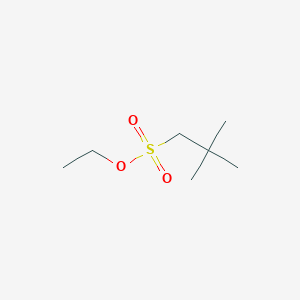

![{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone](/img/structure/B14721091.png)
![1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14721093.png)

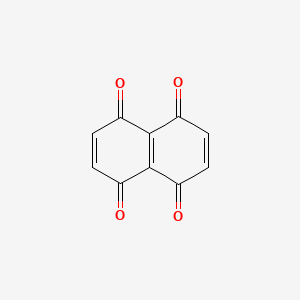
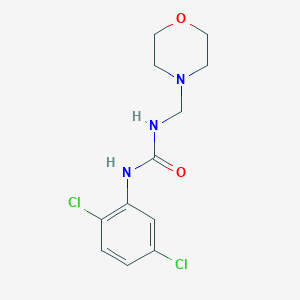
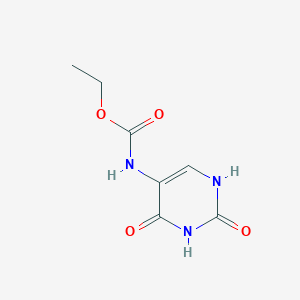
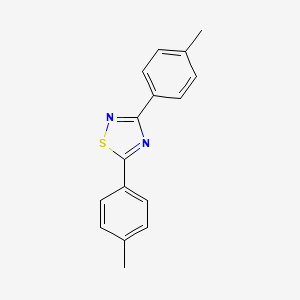
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
